molecular formula C5H2F3N7O2 B2752470 3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine CAS No. 307511-15-5

3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No. B2752470
CAS RN: 307511-15-5
M. Wt: 249.113
InChI Key: KHLASIUDTJOONS-UHFFFAOYSA-N
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Description

3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine, also known as TFX, is a trifluoromethyl-containing fused triazole-triazine energetic molecule . It has been synthesized from amino guanidine bicarbonate and trifluoroacetic acid in three steps . The process was found to be effective, nontoxic, and simple .


Molecular Structure Analysis

The X-ray structure analysis of TFX finds that there are inter- and intramolecular hydrogen bonds and π–π interactions in the crystal lattice . This structure contributes to its high density (1.88 g·cm–3) at room temperature .


Physical And Chemical Properties Analysis

TFX has a high density (1.88 g·cm–3) at room temperature . It also exhibits excellent thermal stability with a decomposition temperature of 300.3 °C . These properties, along with its moderate energetic performance and insensitivity to mechanical stimulation, make it a potential candidate for heat-resistant energetic materials .

Scientific Research Applications

High-Energy Materials

3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine, hereafter referred to as TFX, has been identified as a potential high-energy material. Research by Yan et al. (2021) highlighted its synthesis, noting its high density, excellent thermal stability, and moderate energetic performance, making it suitable for heat-resistant energetic materials (Yan et al., 2021). Additionally, Ma et al. (2022) discovered 16 candidates of triazolotriazine-fused energetic materials, including a variant of TFX, through a domain-related data search. These materials showed promise in energy and safety performance, as well as excellent thermal stability (Ma et al., 2022).

Synthesis and Structural Studies

Anikin et al. (2019) synthesized a compound related to TFX, bearing adjacent nitro-NNO-azoxy and amino groups, highlighting the structural uniqueness and synthesis method of such compounds (Anikin et al., 2019). Ulomskii et al. (2017) studied the nucleophilic substitution of the nitro group in similar compounds, providing insights into the chemical reactivity and potential transformations of these compounds (Ulomskii et al., 2017).

Application in Energetic Materials

Research has focused on the application of TFX and related compounds in the development of energetic materials. Kumar et al. (2017) synthesized a fused-ring conjugated energetic molecule, which displayed properties similar to RDX but with higher thermal stability and lower sensitivity (Kumar et al., 2017). Piercey et al. (2016) developed DPX-26 and DPX-27, two energetic materials derived from similar compounds, which exhibited high performance and enhanced safety properties (Piercey et al., 2016).

properties

IUPAC Name

3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N7O2/c6-5(7,8)3-10-4-12-11-2(15(16)17)1(9)14(4)13-3/h9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLASIUDTJOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC2=NC(=NN21)C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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